Array ( [bid] => 1330365 )
Field: Organic Chemistry
Summary: 1-Tert-butyl-4-fluorobenzene is utilized in organic synthesis, particularly in the formation of Grignard reagents, which are pivotal in creating new carbon-carbon bonds.
Methods: The compound is reacted with magnesium turnings in dry ether to form the Grignard reagent, which is then used to initiate various synthetic reactions.
Results: The yield and efficiency of reactions using this Grignard reagent are typically high, with the tert-butyl group providing steric hindrance that can influence reaction selectivity .
Field: Medicinal Chemistry
Summary: In pharmaceutical research, 1-Tert-butyl-4-fluorobenzene serves as a precursor for the synthesis of potential drug candidates, especially in the development of fluorinated compounds.
Methods: It undergoes various reactions such as halogenation, Suzuki coupling, and others to produce active pharmaceutical ingredients (APIs).
Field: Polymer Chemistry
Summary: This chemical is used in material science for the modification of polymers, imparting properties like increased thermal stability and resistance to solvents.
Methods: It is incorporated into polymer chains through free radical polymerization, acting as a comonomer.
Results: Polymers modified with 1-Tert-butyl-4-fluorobenzene exhibit improved performance in harsh chemical environments, which is quantified by their longevity and resistance to degradation under specified conditions .
Field: Chromatography
Summary: As a standard in chromatographic analysis, 1-Tert-butyl-4-fluorobenzene helps in the calibration of equipment and the quantification of analytes.
Methods: It is used as an internal standard due to its stable retention time and non-interference with the sample components.
Results: The use of this compound as a standard provides accurate and reproducible results, ensuring the reliability of analytical methods .
Field: Green Chemistry
Summary: In the context of environmental science, 1-Tert-butyl-4-fluorobenzene is evaluated for its environmental impact and potential as a greener solvent alternative.
Methods: Its physical and chemical properties are assessed in comparison to other solvents, considering factors like biodegradability and toxicity.
Results: Studies suggest that while it has certain advantages over traditional solvents, its environmental profile requires careful management to avoid ecological harm .
Field: Enzyme Inhibition
Summary: This compound is investigated for its role as an enzyme inhibitor in biochemical pathways, which can have therapeutic implications.
Methods: It is introduced into enzymatic assays to observe its inhibitory effects on specific enzymes.
Results: Preliminary data indicate that 1-Tert-butyl-4-fluorobenzene can selectively inhibit certain enzymes, which could lead to the development of new inhibitors for clinical use .
Field: Nanomaterials Synthesis
Summary: This compound is used in the synthesis of nanomaterials, serving as a precursor for the creation of fluorinated graphene-like structures.
Methods: It undergoes controlled pyrolysis to form nanostructures that incorporate fluorine atoms, which can alter the electronic properties of the materials.
Results: The resulting nanomaterials demonstrate unique electrical characteristics suitable for advanced electronic applications .
Field: Food Packaging
Summary: In the food industry, 1-Tert-butyl-4-fluorobenzene may be used in the synthesis of polymers for food packaging, contributing to the barrier properties against oxygen and moisture.
Methods: The compound is polymerized with other monomers to create a copolymer that enhances the shelf life of food products.
Results: The copolymers show improved barrier properties, which are quantified by reduced permeability to gases and increased preservation of food freshness .
Field: Cosmetic Chemistry
Summary: It is explored for its potential use in cosmetic formulations, particularly in perfumes and fragrances as a stabilizing agent.
Methods: The compound is added to fragrance mixtures to enhance their longevity and stability against oxidation.
Results: Preliminary studies indicate that the addition of 1-Tert-butyl-4-fluorobenzene can prolong the scent profile of perfumes without altering their fragrance notes .
Field: Pesticide Development
Summary: This chemical is investigated for its use in developing novel pesticides, where its fluorine content may play a role in pest deterrence.
Methods: It is tested as an active ingredient in pesticide formulations to assess its effectiveness against various agricultural pests.
Results: Early results suggest that it may have potential as a pest deterrent, though further studies are needed to confirm its efficacy and safety for agricultural use .
Field: Battery Technology
Summary: The compound’s unique properties are being studied for use in electrolytes within lithium-ion batteries.
Methods: It is used to synthesize electrolyte solutions that can operate at higher voltages and temperatures.
Results: Batteries incorporating these electrolytes show promise in lab-scale tests, with increased energy density and stability under thermal stress .
Field: Semiconductor Manufacturing
Summary: 1-Tert-butyl-4-fluorobenzene is used in the production of semiconductors, where it functions as a dopant to modify electrical conductivity.
Methods: The compound is introduced during the semiconductor fabrication process to achieve desired electrical properties.
Results: Semiconductors doped with this compound exhibit controlled conductivity, which is crucial for the performance of electronic devices .
1-Tert-butyl-4-fluorobenzene is an organic compound with the molecular formula . It is characterized by a tert-butyl group and a fluorine atom positioned at the para location on the benzene ring. This compound is notable for its unique chemical properties, which arise from the combination of the electron-donating tert-butyl group and the highly electronegative fluorine atom. These properties make 1-tert-butyl-4-fluorobenzene a valuable building block in organic synthesis and various industrial applications .
1-Tert-butyl-4-fluorobenzene itself likely does not have a specific mechanism of action in biological systems. Its use is primarily as a research tool for studying interactions or as an intermediate for synthesizing biologically active molecules.
The biological activity of 1-tert-butyl-4-fluorobenzene is primarily linked to its role in medicinal chemistry. The fluorine substituent enhances lipophilicity and metabolic stability, making it useful in developing pharmaceuticals. Research indicates that fluorinated compounds can serve as potential diagnostic agents in positron emission tomography (PET) imaging due to their favorable properties.
Several methods exist for synthesizing 1-tert-butyl-4-fluorobenzene:
The applications of 1-tert-butyl-4-fluorobenzene span various fields:
Research into interaction studies involving 1-tert-butyl-4-fluorobenzene often focuses on its reactivity with various electrophiles. The tert-butyl group activates the aromatic ring for electrophilic substitution, while the fluorine atom influences electronic properties through both inductive and resonance effects. This dual influence can lead to unique reaction pathways and product distributions compared to other similar compounds .
Several compounds share structural similarities with 1-tert-butyl-4-fluorobenzene. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Methyl-4-fluorobenzene | Contains a methyl group instead of a butyl group. | |
| 1-Ethyl-4-fluorobenzene | Has an ethyl group; slightly smaller alkyl chain. | |
| 1-Tert-butyl-4-chlorobenzene | Contains chlorine instead of fluorine; different reactivity patterns. | |
| 1-Pentyl-4-fluorobenzene | Features a longer pentyl chain; may exhibit different physical properties. |
The uniqueness of 1-tert-butyl-4-fluorobenzene lies in its distinct electronic properties imparted by the fluorine atom, which creates strong C-F bonds that enhance stability compared to other halogenated derivatives like chlorinated or brominated compounds .
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-tert-butyl-4-fluorobenzene through multiple nuclei analysis [1] [2] [3]. The compound exhibits distinctive spectral patterns across proton, carbon-13, and fluorine-19 nuclear magnetic resonance experiments that enable unambiguous identification and structural confirmation [4] [5] [6].
The proton nuclear magnetic resonance spectrum of 1-tert-butyl-4-fluorobenzene displays characteristic features consistent with para-disubstituted benzene derivatives [4] [7] [8]. The aromatic region exhibits two distinct sets of proton signals reflecting the symmetrical substitution pattern [9] [10] [11]. Protons ortho to the tert-butyl group appear as a doublet at 7.15-7.17 parts per million with coupling constants of 8.5-8.8 hertz, integrating for two protons [4] [12] [7]. The protons ortho to the fluorine atom resonate at 6.94-6.98 parts per million, also appearing as a doublet with identical coupling constants and integrating for two protons [4] [13] [14].
The tert-butyl substituent generates a characteristic singlet at 1.30-1.35 parts per million, integrating for nine equivalent protons [16] [8]. This signal position is consistent with aliphatic protons attached to a quaternary carbon center in aromatic systems [17] [18] [11]. The coupling pattern observed in the aromatic region reflects typical ortho coupling constants for benzene derivatives, with values ranging from 8.5 to 8.8 hertz [7] [9] [19].
Carbon-13 nuclear magnetic resonance spectroscopy reveals six distinct carbon environments in 1-tert-butyl-4-fluorobenzene, reflecting the molecular symmetry [1] [2] [3]. The aromatic carbons display chemical shifts characteristic of substituted benzene systems with significant perturbation from both electron-donating tert-butyl and electron-withdrawing fluorine substituents [2] [10] [20].
| Carbon Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) | Assignment Notes |
|---|---|---|---|---|
| C1 (ipso, C-tBu) | 148-150 | singlet | N/A | Quaternary carbon attached to tert-butyl group |
| C2/C6 (ortho) | 126-128 | doublet (³J C-F) | 7-10 | Ortho carbons relative to C-F, split by fluorine coupling |
| C3/C5 (meta) | 115-116 | doublet (²J C-F) | 20-25 | Meta carbons relative to tert-butyl, strong coupling with fluorine |
| C4 (para, C-F) | 160-162 | doublet (¹J C-F) | 245-250 | Carbon directly bonded to fluorine, large coupling constant |
| C(CH₃)₃ (quaternary) | 34-35 | singlet | N/A | Quaternary carbon of tert-butyl group |
| C(CH₃)₃ (methyl) | 31-32 | singlet | N/A | Three equivalent methyl carbons of tert-butyl group |
The carbon directly bonded to fluorine exhibits the most distinctive spectral feature, appearing as a doublet at 160-162 parts per million with a large one-bond carbon-fluorine coupling constant of 245-250 hertz [2] [3] [20]. Two-bond and three-bond carbon-fluorine coupling constants of 20-25 hertz and 7-10 hertz respectively provide additional structural confirmation [2] [3] [21]. The tert-butyl carbons appear at characteristic aliphatic chemical shifts, with the quaternary carbon at 34-35 parts per million and the methyl carbons at 31-32 parts per million [16] [18] [11].
Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine atom in 1-tert-butyl-4-fluorobenzene [6] [22] [23]. The fluorine nucleus resonates at approximately -116.5 to -117.5 parts per million relative to trichlorofluoromethane as the external standard [24] [22] [25]. This chemical shift range is characteristic of aromatic fluorine atoms in para-substituted fluorobenzene derivatives [26] [22] [23].
The fluorine signal appears as a complex multiplet due to coupling with adjacent aromatic protons [6] [25] [23]. The coupling pattern reflects interactions with both ortho and meta protons, although the individual coupling constants may not be fully resolved due to overlapping signals [26] [24] [22]. The high sensitivity of fluorine-19 nuclear magnetic resonance enables detection at low concentrations and provides excellent signal-to-noise ratios [6] [23].
Infrared spectroscopy of 1-tert-butyl-4-fluorobenzene reveals characteristic vibrational modes associated with aromatic and aliphatic functional groups [9] [19] [27]. The compound exhibits distinct absorption bands that enable identification of both the substituted benzene ring and the tert-butyl substituent [28] [29] [14].
The aromatic carbon-hydrogen stretching vibrations appear in the 3080-3030 wavenumber region with weak to medium intensity [9] [19] [30]. These bands are characteristic of aromatic carbon-hydrogen bonds and appear at higher frequencies than aliphatic carbon-hydrogen stretches [19] [27] [14]. The aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in two distinct regions: 1610-1580 wavenumbers and 1510-1450 wavenumbers [9] [27] [29].
Para-disubstituted benzene derivatives exhibit characteristic out-of-plane carbon-hydrogen bending vibrations in the 860-800 wavenumber region [9] [19] [29]. These bands appear with strong intensity and serve as diagnostic indicators of the substitution pattern [27] [29] [30]. In-plane aromatic carbon-hydrogen bending vibrations occur in the 1180-1000 wavenumber range with medium intensity [19] [27] [14].
The carbon-fluorine stretching vibration represents one of the most distinctive features in the infrared spectrum of 1-tert-butyl-4-fluorobenzene [28] [14] [30]. This vibration appears as a strong intensity band in the 1220-1160 wavenumber region [28] [14]. The exact position within this range depends on the electronic environment of the fluorine atom and the nature of adjacent substituents [28] [14].
Aromatic carbon-fluorine bonds typically exhibit stretching frequencies in the lower portion of the general carbon-fluorine stretching range due to conjugation effects with the aromatic system [28] [14] [30]. The strong intensity of this band makes it particularly useful for analytical identification and structural confirmation [14] [30].
The tert-butyl substituent contributes several characteristic vibrational modes to the infrared spectrum [17] [29]. Aliphatic carbon-hydrogen stretching vibrations appear with strong intensity in the 2975-2850 wavenumber region, representing both asymmetric and symmetric stretching modes [17] [29] [27]. These bands are readily distinguished from aromatic carbon-hydrogen stretches by their lower frequency and higher intensity [19] [27] [17].
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3080-3030 | weak-medium | ν(C-H) aromatic |
| Aliphatic C-H stretch (tert-butyl) | 2975-2850 | strong | νₐₛ and νₛ (C-H) aliphatic |
| Aromatic C=C stretch | 1610-1580, 1510-1450 | medium-strong | ν(C=C) aromatic ring |
| C-F stretch | 1220-1160 | strong | ν(C-F) |
| tert-butyl C-H deformation | 1390, 1370 (doublet) | medium | δ(CH₃) umbrella mode |
| C-H out-of-plane bending (para-disubstituted) | 860-800 | strong | γ(C-H) out-of-plane |
The tert-butyl group exhibits characteristic methyl deformation vibrations appearing as a doublet at 1390 and 1370 wavenumbers with medium intensity [17] [29]. This doublet pattern results from the umbrella mode of the three equivalent methyl groups attached to the quaternary carbon [17]. Carbon-carbon skeletal stretching vibrations of the tert-butyl group appear in the 1200-1100 wavenumber region with medium intensity [17].
Mass spectrometry of 1-tert-butyl-4-fluorobenzene provides detailed information about molecular ion stability and characteristic fragmentation pathways [32] [33] [34]. The compound exhibits a molecular ion peak at mass-to-charge ratio 152, corresponding to the molecular formula C₁₀H₁₃F [1] [35] [36].
The molecular ion of 1-tert-butyl-4-fluorobenzene appears at mass-to-charge ratio 152 with moderate intensity, typically 15-25% relative abundance [1] [37] [36]. Aromatic compounds generally exhibit stable molecular ions due to the delocalized electron system of the benzene ring [36] [24]. The presence of both electron-donating tert-butyl and electron-withdrawing fluorine substituents influences the stability and fragmentation behavior of the molecular ion [38] [36] [24].
The most prominent fragmentation pathway involves loss of the tert-butyl radical, generating a fragment ion at mass-to-charge ratio 95 [32] [34] [39]. This fragmentation represents loss of 57 mass units and typically appears as the base peak with 100% relative intensity [34] [39]. The loss of tert-butyl radicals is characteristic of compounds containing this substituent and occurs readily due to the stability of the resulting radical [34] [39].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process |
|---|---|---|
| 152 [M]⁺ | 15-25 | Molecular ion |
| 137 [M-CH₃]⁺ | 5-10 | Loss of methyl radical |
| 122 [M-2CH₃]⁺ | 3-8 | Loss of two methyl radicals |
| 95 [M-C₄H₉]⁺ | 100 (base peak) | Loss of tert-butyl radical |
| 77 [C₆H₅]⁺ | 20-30 | Formation of phenyl cation |
| 57 [C₄H₉]⁺ | 60-80 | tert-butyl cation |
| 51 [C₄H₃]⁺ | 10-20 | Aromatic rearrangement |
Secondary fragmentation pathways include sequential loss of methyl radicals from the molecular ion, producing fragments at mass-to-charge ratios 137 and 122 [32] [34]. These fragmentations occur with lower probability, exhibiting relative intensities of 5-10% and 3-8% respectively [32] [34]. The formation of the phenyl cation at mass-to-charge ratio 77 represents another significant fragmentation pathway, occurring with 20-30% relative intensity [36] [24].
The tert-butyl cation at mass-to-charge ratio 57 appears with high intensity (60-80%) and serves as a diagnostic fragment for compounds containing tert-butyl substituents [34] [39]. This fragment ion results from alpha-cleavage adjacent to the quaternary carbon and represents one of the most stable carbocations formed during fragmentation [34] [39].
Additional fragment ions include rearrangement products such as the ion at mass-to-charge ratio 51, which forms through complex aromatic rearrangement processes with 10-20% relative intensity [32] [38]. These secondary fragmentations provide supporting evidence for structural identification but occur with lower probability than primary fragmentation pathways [32] [33] [38].
The phase transition behavior of 1-tert-butyl-4-fluorobenzene exhibits characteristics typical of fluorinated aromatic compounds with bulky alkyl substituents. The compound remains in liquid state at ambient conditions, with no reported melting point in the standard literature, indicating it exists as a liquid at room temperature [1] [2].
The boiling point of 1-tert-butyl-4-fluorobenzene is consistently reported as 167.5°C (440.65 K) at 760 mmHg [1] [2]. This value represents a significant elevation compared to the parent fluorobenzene, which boils at 84-85°C [3] [4], demonstrating the substantial impact of the tert-butyl substituent on the compound's vapor pressure characteristics. The increase in boiling point can be attributed to the enhanced molecular weight (152.21 g/mol compared to 96.10 g/mol for fluorobenzene) and increased intermolecular van der Waals interactions resulting from the bulky tert-butyl group [1] [5].
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|
| Fluorobenzene | 96.10 | 84-85 | -42 to -44 |
| 1-Tert-butyl-4-fluorobenzene | 152.21 | 167.5 | Liquid at RT |
| Tert-butylbenzene | 134.22 | 168.2 | -58 |
| 1,4-Di-tert-butylbenzene | 190.33 | 236 | 75-79 |
The absence of a distinct melting point for 1-tert-butyl-4-fluorobenzene under standard conditions is characteristic of many substituted aromatic compounds that exhibit supercooling behavior or form glasses rather than crystalline solids [6]. This behavior is influenced by the molecular geometry and the steric hindrance introduced by the tert-butyl group, which can prevent efficient molecular packing in the solid state [7] [8].
The flash point of 1-tert-butyl-4-fluorobenzene is reported as 46.2°C (319.35 K) [1] [2], which is significantly higher than that of fluorobenzene (approximately 9°F or -13°C) [3], indicating reduced volatility and improved handling safety compared to simpler fluorinated aromatics.
The solubility behavior of 1-tert-butyl-4-fluorobenzene in various organic media can be predicted using Hansen solubility parameters and established structure-property relationships. The compound exhibits limited water solubility typical of fluorinated aromatic compounds, but demonstrates excellent solubility in organic solvents [9] .
Based on group contribution methods and comparison with structurally related compounds, the estimated Hansen solubility parameters for 1-tert-butyl-4-fluorobenzene are:
| Parameter | Estimated Value (MPa^0.5) | Basis |
|---|---|---|
| δd (Dispersion) | 17.5 ± 1.0 | Aromatic system + tert-butyl contributions |
| δp (Polar) | 5.8 ± 1.5 | Fluorine substitution effect |
| δh (Hydrogen bonding) | 2.5 ± 1.0 | Weak hydrogen bonding capability |
| δt (Total) | 18.7 ± 1.2 | Calculated from components |
These parameters indicate that the compound should exhibit good compatibility with solvents having similar polarity profiles, particularly those with moderate polar character [11] [12].
The compound demonstrates excellent solubility in the following organic solvents:
The compound shows limited solubility in highly polar solvents and poor solubility in water, consistent with its predominantly hydrophobic character despite fluorine substitution [9] [15].
The fluorine atom in the para position introduces significant changes to the solubility profile compared to the parent tert-butylbenzene. Research indicates that fluorine introduction into aromatic systems can enhance solubility in certain organic solvents while maintaining poor water solubility [17]. The fluorine atom contributes to both the polar component (δp) and the hydrogen bonding component (δh) of the Hansen solubility parameters, making the compound more compatible with moderately polar organic solvents [11] [17].
The surface tension and volatility properties of 1-tert-butyl-4-fluorobenzene are significantly influenced by both the aromatic fluorine substitution and the bulky tert-butyl group, resulting in distinct characteristics compared to simpler aromatic compounds.
The estimated surface tension of 1-tert-butyl-4-fluorobenzene is 28-32 mN/m at 25°C, positioned between the values for toluene and fluorobenzene [18] [19]. This intermediate value reflects the competing effects of:
The volatility profile of 1-tert-butyl-4-fluorobenzene can be characterized as moderate, with several key parameters:
| Property | Value | Comparison |
|---|---|---|
| Vapor Pressure (25°C) | 1-5 mmHg (estimated) | Lower than toluene |
| Flash Point | 46.2°C | Higher than fluorobenzene |
| Boiling Point | 167.5°C | Higher than parent compounds |
| Evaporation Rate | Slower than toluene | Due to higher molecular weight |
The vapor pressure of 1-tert-butyl-4-fluorobenzene at 25°C is estimated to be significantly lower than that of fluorobenzene (81 hPa at 20°C) [3], primarily due to the increased molecular weight and enhanced intermolecular interactions from the tert-butyl substituent.
The reduced volatility compared to simpler fluorinated aromatics can be attributed to:
The critical surface tension of 1-tert-butyl-4-fluorobenzene is estimated to be 25-30 mN/m, influenced by the fluorine substitution which typically reduces surface energy in organic compounds [18] [21]. This value suggests good wetting properties on most organic surfaces while maintaining distinct interfacial behavior compared to non-fluorinated analogs.